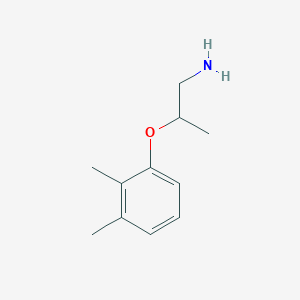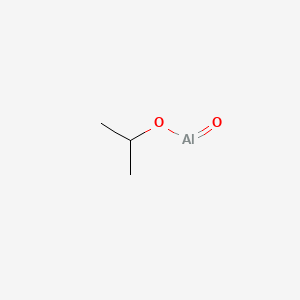
Aluminum, oxo(2-propanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Aluminum, oxo(2-propanolato)- is typically synthesized by reacting aluminum metal or an aluminum compound with isopropyl alcohol . There are two primary methods for its preparation:
Indirect Reaction: Aluminum metal is reacted with isopropyl alcohol in the presence of oxygen or air.
Direct Reaction: Aluminum alkane is directly reacted with isopropyl alcohol.
Chemical Reactions Analysis
Aluminum, oxo(2-propanolato)- undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its oxo ligands.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving the replacement of its ligands with other functional groups are common.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aluminum, oxo(2-propanolato)- has a wide range of scientific research applications:
Materials Science: This compound is utilized in the preparation of metal-oxide nanostructures, which have applications in electronics, optics, and photonics.
Biotechnology: Its reactivity towards biomolecules makes it useful in the development of inorganic drugs and bioanalytical tools.
Energy Storage: The compound’s electron storage/release abilities are leveraged in energy storage applications.
Mechanism of Action
The mechanism by which aluminum, oxo(2-propanolato)- exerts its effects involves its ability to act as a catalyst and participate in electron transfer reactions. The compound’s oxo ligands play a crucial role in these processes, facilitating the transfer of electrons and enabling various catalytic activities . The molecular targets and pathways involved include the activation of oxygen and the reduction of carbon dioxide .
Comparison with Similar Compounds
Aluminum, oxo(2-propanolato)- can be compared to other metal-oxo clusters, such as:
Polyoxometalates: These are polynuclear metal-oxo clusters composed of early transition metals like vanadium, niobium, tantalum, molybdenum, and tungsten.
Transition Metal Oxo Complexes: These complexes contain oxo ligands bound to transition metals and are known for their catalytic properties.
What sets aluminum, oxo(2-propanolato)- apart is its unique combination of aluminum and isopropyl alcohol, which imparts distinct catalytic and electron transfer properties .
Properties
CAS No. |
68425-65-0 |
|---|---|
Molecular Formula |
C3H7AlO2 |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
oxo(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1; |
InChI Key |
HRUQNUFHAHTISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Al]=O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

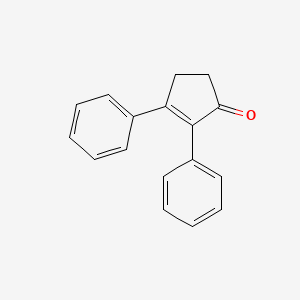
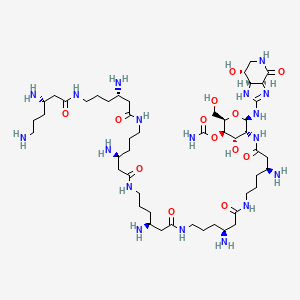
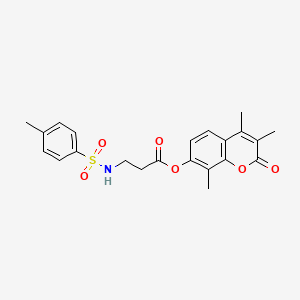
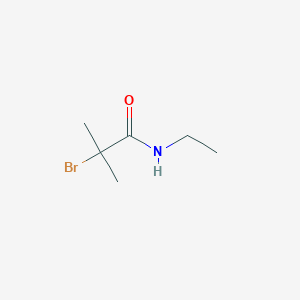
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
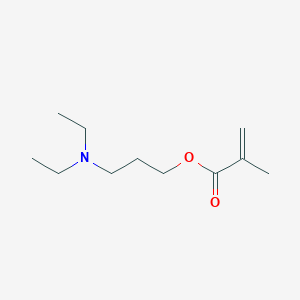
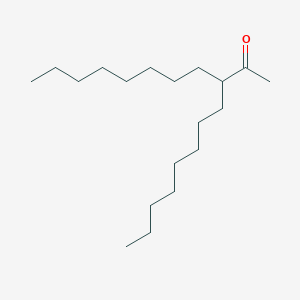

![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
